

An In-Depth Technical Guide to 5-Acetyluracil: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetyluracil

Cat. No.: B1215520

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a derivative of the pyrimidine nucleobase uracil, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1][2][3] Its chemical reactivity, stemming from the acetyl group at the 5-position, allows for diverse modifications, making it a valuable building block in medicinal chemistry and nucleic acid research.[2] This guide provides a comprehensive overview of the core chemical properties, structural features, and relevant biological pathways associated with **5-acetyluracil**, supported by detailed experimental protocols and structural visualizations.

Chemical Properties and Structure

5-Acetyluracil, with the IUPAC name 5-acetyl-1H-pyrimidine-2,4-dione, is a white to light yellow crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of 5-Acetyluracil

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[4]
Molecular Weight	154.12 g/mol	[4]
Melting Point	278 °C (decomposes)	[5]
Boiling Point	265 °C (predicted)	[6]
Density	1.351 g/cm ³ (predicted)	[6]
pKa	7.04 (predicted)	[6]
LogP	-1.1	[4]
Appearance	White to light yellow crystalline powder	[4]
CAS Number	6214-65-9	[5]

The structure of **5-acetyluracil** consists of a pyrimidine ring, which is the core of the uracil nucleobase, with an acetyl group substituted at the C5 position. This substitution is key to its enhanced reactivity and utility as a synthetic intermediate.

Spectroscopic Data

The structural elucidation of **5-acetyluracil** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **5-acetyluracil** would be expected to show distinct signals for the protons on the pyrimidine ring and the methyl protons of the acetyl group. The exact chemical shifts are dependent on the solvent used.[5][7]
- ¹³C NMR:** The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic peaks would be observed for the carbonyl carbons of the uracil ring and the acetyl group, as well as the carbons of the pyrimidine ring.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum of **5-acetylmuracil** exhibits characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

- N-H stretching: around 3300-3500 cm^{-1} for the amine groups in the uracil ring.[\[8\]](#)[\[9\]](#)
- C=O stretching: Strong absorptions in the region of 1650-1750 cm^{-1} corresponding to the carbonyl groups of the uracil ring and the acetyl group.[\[8\]](#)[\[10\]](#)
- C-H stretching: around 2850-2950 cm^{-1} for the methyl group.[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **5-acetylmuracil** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information, with common fragmentation pathways involving the loss of the acetyl group or parts of the pyrimidine ring.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Synthesis of 5-Acetylmuracil

A common method for the synthesis of **5-acetylmuracil** is through the Friedel-Crafts acylation of uracil.[\[11\]](#)[\[14\]](#)

Protocol: Friedel-Crafts Acylation of Uracil

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in a suitable inert solvent such as nitrobenzene.
- **Catalyst Addition:** Add a Lewis acid catalyst, typically aluminum chloride (AlCl_3), to the suspension.
- **Acyating Agent Addition:** Slowly add acetic anhydride or acetyl chloride to the reaction mixture.
- **Reaction:** Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- **Workup:** After completion, cool the reaction mixture and pour it onto crushed ice to decompose the aluminum chloride complex.
- **Purification:** The resulting precipitate of **5-acetyloracil** is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Analytical Methods

Protocol: ^1H and ^{13}C NMR Spectroscopy[15][16]

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-acetyloracil** in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.[4]
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[17]

Protocol: Infrared (IR) Spectroscopy (KBr Pellet Method)[10][18]

- **Sample Preparation:** Grind a small amount (1-2 mg) of **5-acetyloracil** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]
- **Pellet Formation:** Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired range (typically 4000-400 cm^{-1}).

Protocol: Mass Spectrometry (Electron Ionization - EI)[13][20][21]

- **Sample Introduction:** Introduce a small amount of the solid **5-acetyloracil** sample into the mass spectrometer via a direct insertion probe.

- Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

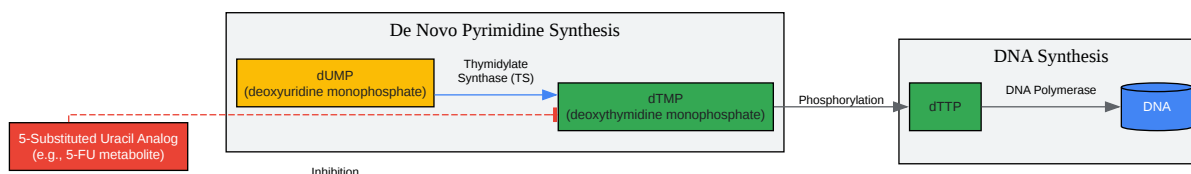
Biological Activity and Signaling Pathways

5-Acetyluracil and its derivatives are of significant interest in drug development due to their potential as anticancer and antiviral agents.[1][6][22] A key mechanism of action for many uracil analogs, such as the well-known chemotherapeutic 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[8][14][23][24] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[25]

The inhibition of thymidylate synthase by 5-substituted uracil analogs disrupts the normal pyrimidine metabolism pathway, leading to an imbalance of nucleotides and ultimately inhibiting DNA replication and cell proliferation.[6][7]

Diagram: Inhibition of Thymidylate Synthase Pathway

Below is a simplified representation of the thymidylate synthase pathway and its inhibition by a uracil analog.



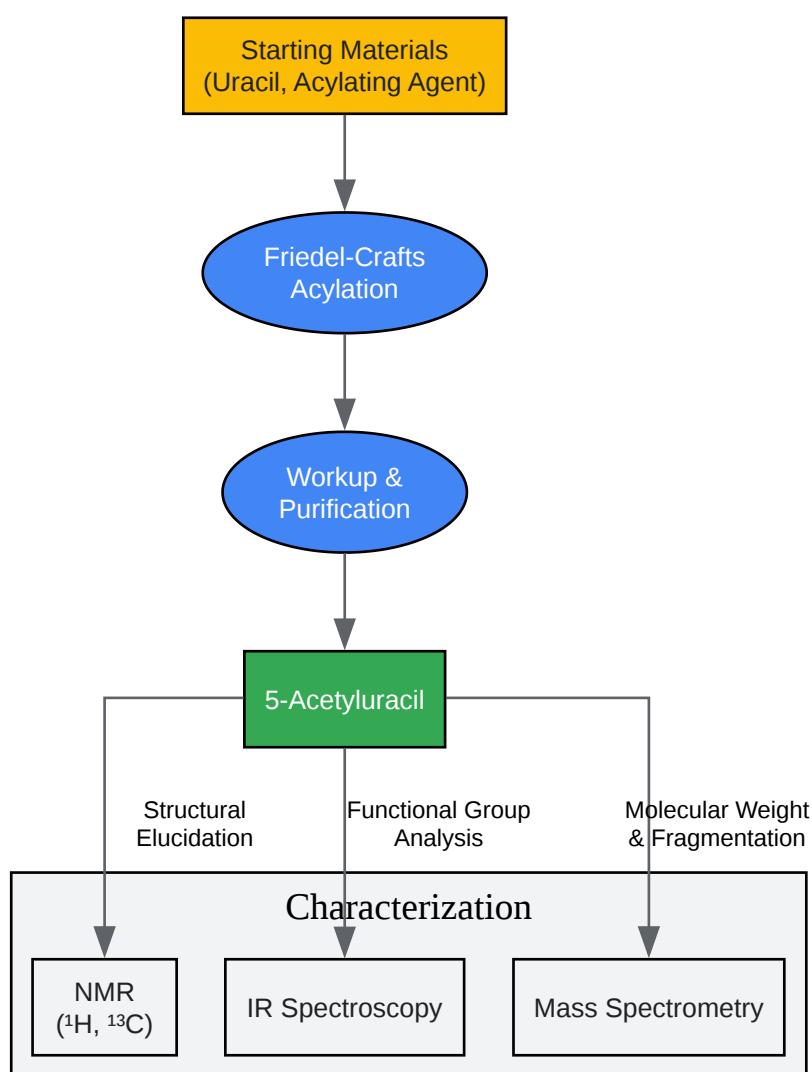
[Click to download full resolution via product page](#)

Caption: Inhibition of thymidylate synthase by a 5-substituted uracil analog.

This diagram illustrates how a 5-substituted uracil analog, after metabolic activation, can inhibit the enzyme thymidylate synthase, thereby blocking the conversion of dUMP to dTMP. This disruption in the pyrimidine synthesis pathway ultimately hinders the production of dTTP, a necessary building block for DNA synthesis and repair.

Experimental Workflow: Synthesis and Analysis

The general workflow for the synthesis and characterization of **5-acetyluracil** is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and analysis of **5-acetyluracil**.

This workflow outlines the key stages, from the initial reaction of starting materials to the purification and subsequent structural characterization of the final product using various spectroscopic techniques.

Conclusion

5-Acetyluracil is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its structure, properties, and role in biological pathways, as detailed in this guide, is essential for its effective utilization in research and development. The provided experimental protocols offer a practical foundation for the synthesis and analysis of this important pyrimidine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Acetyluracil | C₆H₆N₂O₃ | CID 234581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 7. Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. researchgate.net [researchgate.net]
- 20. uab.edu [uab.edu]
- 21. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 24. Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Acetyluracil: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215520#5-acetyluracil-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com